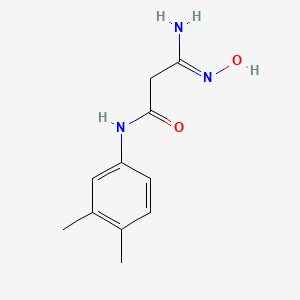![molecular formula C15H10Cl2N2O2S B5858286 3-amino-2-(3,4-dichlorobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B5858286.png)
3-amino-2-(3,4-dichlorobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-2-(3,4-dichlorobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one is a synthetic compound that has been extensively used in scientific research. It is a heterocyclic compound that has been shown to have potent biological activity. This compound is also known as DMAT and is used as a tool compound in medicinal chemistry.
Mechanism of Action
The mechanism of action of DMAT involves the inhibition of protein kinases. DMAT binds to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to downstream targets. This results in the inhibition of various cellular processes that are regulated by the kinase.
Biochemical and Physiological Effects:
DMAT has been shown to have potent biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. DMAT has also been shown to have anti-inflammatory effects, which may make it a useful therapeutic agent for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using DMAT in lab experiments are its high yield, cost-effectiveness, and potent biological activity. However, DMAT has limitations, such as its solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of DMAT in scientific research. One potential application is the development of DMAT analogs with improved solubility and potency. Another direction is the use of DMAT in the development of therapeutics for the treatment of cancer and inflammatory diseases. DMAT may also be used in the development of diagnostic tools for the detection of various diseases.
Synthesis Methods
The synthesis of DMAT involves the reaction of 3,4-dichlorobenzoyl chloride with 2-amino-4-methylthiophene in the presence of a base. The reaction proceeds via an acylation reaction, and the final product is obtained after purification through column chromatography. The yield of DMAT is typically high, making it a cost-effective compound to synthesize.
Scientific Research Applications
DMAT has been used extensively in scientific research as a tool compound to study the activity of various enzymes. It has been shown to be a potent inhibitor of protein kinase CK2, which is involved in the regulation of various cellular processes. DMAT has also been used to study the activity of other kinases, such as PIM1 and PIM2, which are involved in the regulation of cell growth and survival.
properties
IUPAC Name |
3-amino-2-(3,4-dichlorobenzoyl)-4-methyl-7H-thieno[2,3-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c1-6-4-10(20)19-15-11(6)12(18)14(22-15)13(21)7-2-3-8(16)9(17)5-7/h2-5H,18H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGVQWSMXVXIFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C(=C(S2)C(=O)C3=CC(=C(C=C3)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5858221.png)
![N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5858227.png)
![5-[(dimethylamino)methyl]-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B5858233.png)
![N-[4-(acetylamino)-2-methylphenyl]benzamide](/img/structure/B5858238.png)

![1-[2-(2-naphthyloxy)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5858263.png)



![N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5858303.png)
![tert-butyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5858309.png)